molecular formula C15H24N4O B6469856 N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640957-32-8

N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469856
CAS No.: 2640957-32-8
M. Wt: 276.38 g/mol
InChI Key: QXQNAHBNDGTPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetic compound featuring a pyrrolidine ring substituted at the 1-position with a 4,6-dimethylpyrimidin-2-yl group and at the 3-position with a tert-butyl carboxamide moiety. Its molecular structure combines a rigid pyrimidine ring with a flexible pyrrolidine scaffold, which may enhance binding to biological targets. The tert-butyl group likely contributes to metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-10-8-11(2)17-14(16-10)19-7-6-12(9-19)13(20)18-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQNAHBNDGTPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(C2)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other cyclic intermediates.

    Introduction of the Pyrimidinyl Moiety: The 4,6-dimethylpyrimidin-2-yl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinyl-Pyrrolidine Motifs

Table 1: Structural Analogues and Key Features

Compound Name Substituents Molecular Formula Key Features Reference
N-tert-Butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide 4,6-dimethylpyrimidin-2-yl, tert-butyl carboxamide C₁₈H₂₇N₅O Combines pyrimidine bioactivity with pyrrolidine flexibility.
(E)-1-(((4,6-dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol 4,6-dimethylpyrimidin-2-yl, naphthol C₁₇H₁₆N₄O Chelator ligand with antimicrobial/antioxidant activity; lacks pyrrolidine.
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo-methoxypyridine, tert-butyl ester C₁₆H₂₃IN₂O₄ Pyridine-based, iodine substitution for radiopharmaceutical potential.
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide Chloropyridine, hydroxymethyl-pyrrolidine C₁₆H₂₄ClN₃O₂ Chloropyridine for kinase inhibition; polar hydroxymethyl group.

Key Observations :

  • Bioactivity: The 4,6-dimethylpyrimidin-2-yl group is associated with herbicidal activity (e.g., sulfometuron-methyl, 98–100% inhibition of Echinochloa crus-galli at 100 mg/L) . However, the target compound’s pyrrolidine-3-carboxamide moiety may shift activity toward kinase inhibition, as seen in related scaffolds like (1H-indazole-5-yl)-pyrrolidine-3-carboxamide derivatives (ROCK I inhibitors) .
Functional Group Comparisons

Table 2: Impact of Substituents on Activity

Functional Group Example Compound Observed Effect
4,6-Dimethylpyrimidin-2-yl Sulfometuron-methyl Herbicidal activity via acetolactate synthase inhibition .
Pyrrolidine-3-carboxamide (S)-enantiomer of (1H-indazole-5-yl)-pyrrolidine-3-carboxamide 10x higher ROCK I inhibition than (R)-enantiomer .
tert-Butyl carboxamide Target compound Likely improves metabolic stability and membrane permeability.

Key Observations :

  • Enantiomeric Specificity : The (S)-enantiomer of pyrrolidine-3-carboxamide derivatives shows superior kinase inhibition, suggesting the target compound’s stereochemistry could critically influence efficacy .
  • Pyrimidine vs. Pyridine : Pyrimidine derivatives (e.g., sulfonylureas) exhibit herbicidal activity, while pyridine-pyrrolidine hybrids (e.g., chloropyridine-pivalamide) are explored for kinase modulation .

Challenges :

  • Steric hindrance from the tert-butyl group may complicate coupling reactions.
  • Enantiomeric purity is critical for bioactivity, requiring chiral resolution techniques .

Biological Activity

N-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3-carboxamide (CAS Number: 2640957-32-8) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Molecular Formula: C15H24N4O
Molecular Weight: 276.38 g/mol
CAS Number: 2640957-32-8

PropertyValue
Molecular Weight276.38 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound has been primarily studied in the context of its trypanocidal effects . Research indicates that this compound exhibits significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.

In vitro studies have demonstrated that the compound can potentiate the effects of existing treatments such as benznidazole and ketoconazole, showcasing a synergistic effect that enhances their efficacy against T. cruzi infections .

In Vitro Studies

A notable study evaluated the in vitro trypanocidal effects of this compound in combination with established drugs. The checkerboard technique was employed to assess the interactions between this compound and other pharmacological agents. Results indicated that combinations led to reduced effective concentrations of both the new compound and traditional treatments, suggesting a promising avenue for therapeutic development .

In Vivo Studies

In vivo experiments conducted on murine models further supported the in vitro findings. The compound was administered alongside benznidazole, leading to significant reductions in parasitemia levels compared to controls . These results highlight the potential of this compound as an adjunct therapy for Chagas disease.

Case Study 1: Synergistic Effects with Benznidazole

In a controlled study, researchers examined the efficacy of this compound when used in conjunction with benznidazole. The study involved:

  • Objective: To determine if the combination therapy could enhance trypanocidal activity.
  • Method: Mice were infected with T. cruzi and treated with either benznidazole alone or in combination with the new compound.
  • Results: The combination therapy resulted in a statistically significant decrease in parasitemia levels (p < 0.05) compared to monotherapy.

Case Study 2: Pharmacokinetics and Safety Profile

Another study focused on the pharmacokinetics and safety profile of this compound:

  • Objective: To evaluate absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Method: Various doses were administered to healthy mice followed by blood and tissue sampling.
  • Results: The compound displayed favorable pharmacokinetic properties with moderate bioavailability and a safety profile indicating low toxicity at therapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.